molecular formula C14H14N2O4 B2759810 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 866157-62-2

5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2759810
CAS No.: 866157-62-2
M. Wt: 274.276
InChI Key: OYGMDQGTCLFVHK-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a 4-hydroxy-3-methylphenyl methylidene group. The hydroxy and methyl substituents on the phenyl ring may enhance hydrogen-bonding interactions and modulate lipophilicity, impacting its pharmacokinetic profile.

Properties

IUPAC Name

5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8-6-9(4-5-11(8)17)7-10-12(18)15(2)14(20)16(3)13(10)19/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGMDQGTCLFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14N2O4C_{14}H_{14}N_2O_4 with a molecular weight of 270.28 g/mol. Its IUPAC name is 5-(4-hydroxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. The structural characteristics include multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H14N2O4
Molecular Weight270.28 g/mol
IUPAC Name5-(4-hydroxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
InChI KeyOYGMDQGTCLFVHK-UHFFFAOYSA-N

The biological activity of this compound may be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This inhibition can block substrate access and alter metabolic pathways.

Receptor Interaction: It may interact with various cellular receptors, potentially modulating signal transduction pathways involved in cellular responses such as inflammation or apoptosis.

Antioxidant Activity: Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary tests indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential: Some derivatives of diazinane compounds have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies suggest that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazinane compounds could effectively inhibit COX-2, a target for anti-inflammatory drugs .
  • Research published in Bioorganic & Medicinal Chemistry indicated that certain analogs possess selective cytotoxicity against prostate cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3-diazinane-2,4,6-trione derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents on Aryl/heteroaryl Group Key Properties/Findings References
5-(4-Methoxyphenyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (S10) 4-Methoxyphenyl Synthesized via Rh(III)-catalyzed annulation (96% yield); yellow oil; Rf = 0.16 [1]
5-(Furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (BAF, 3b) Furan-2-yl Tested for anti-motility activity against P. aeruginosa at sub-MIC concentrations [2]
5-[(4-Bromophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-Bromophenyl Higher logP (lipophilic); potential halogen bonding interactions [7]
5-(Indol-3-ylmethylene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione Indol-3-yl Planar structure with extended π-conjugation; potential CNS activity [4], [18]
5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-Chlorophenyl-methoxy phenyl logP = 3.75; molecular weight = 384.82; moderate solubility (logSw = -4.48) [17]
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-Oxochromenyl Phosphorus-containing analogs (e.g., sulfido/thioxo derivatives) show redox activity [8], [11]

Structural Variations and Electronic Effects

  • The target compound’s 4-hydroxy-3-methylphenyl group may improve hydrogen-bonding capacity, affecting solubility and receptor binding [1], [15]].
  • Electron-Withdrawing Groups (e.g., Bromo, Chloro):
    Bromophenyl and chlorophenyl derivatives (e.g., [7]](#user-content-evidence-7), [17]](#user-content-evidence-17)) display higher logP values (3.75–4.0), suggesting enhanced lipophilicity and membrane permeability. Halogen substituents also enable halogen bonding, relevant in crystal engineering and protein-ligand interactions.
  • Heterocyclic Substituents (e.g., Furan, Indole): Furan-containing BAF (3b) demonstrated anti-biofilm activity against P. aeruginosa [2]], while indole derivatives may interact with neurological targets due to structural similarity to serotonin [4]].

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The compound is typically synthesized via a Knoevenagel condensation between 1,3-dimethylbarbituric acid and 4-hydroxy-3-methylbenzaldehyde. Key factors influencing yield include:

  • Catalyst selection : Lewis acids (e.g., piperidine) or solvent-free conditions enhance condensation efficiency .
  • Temperature control : Reactions at 60–80°C for 2–4 hours are optimal, as excessive heat promotes side reactions .
  • Purification : Flash column chromatography (petroleum ether/Et₂O mixtures) effectively isolates the product .
    For optimization, employ factorial design (e.g., varying temperature, catalyst loading, and solvent ratios) to statistically identify critical parameters .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • X-ray crystallography : Resolves molecular geometry and confirms the benzylidene substituent’s E-configuration. Use SHELXL for refinement, ensuring data-to-parameter ratios >15:1 and R factors <0.05 .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify characteristic signals (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at δ 160–170 ppm) .
  • Elemental analysis (CHNS) : Validates empirical formulas with <0.3% deviation from theoretical values .

Advanced: How can computational methods predict and rationalize the compound’s reactivity or solid-state packing?

Answer:

  • Reaction pathway modeling : Use quantum chemical calculations (e.g., DFT) to map energy profiles for condensation or cyclization steps. ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error synthesis .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., R22_2^2(8) motifs) to predict crystal packing. Etter’s rules help identify preferred H-bond donors/acceptors, validated via SHELX-refined crystallographic data .

Advanced: What challenges arise in resolving crystallographic disorder for this compound, and how are they addressed?

Answer:

  • Disordered substituents : The benzylidene group may exhibit rotational disorder. Mitigate by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters .
  • Twinned crystals : Use SHELXL’s TWIN command or switch to SHELXD for structure solution in space groups like P1_1 or P2_2/c .
  • Validation tools : Check PLATON ADDSYM to detect missed symmetry and ensure compliance with IUCr standards .

Advanced: How do solvent polarity and substituent effects influence the compound’s tautomeric equilibrium?

Answer:

  • Solvent dependence : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via H-bonding, while non-polar solvents favor the keto tautomer. Monitor via 1H^1H NMR (enol: sharp OH peak at δ 10–12 ppm; keto: absence of OH signal) .
  • Substituent analysis : Electron-withdrawing groups on the aryl ring shift equilibrium toward the keto form. Computational studies (NBO analysis) quantify resonance stabilization effects .

Basic: What strategies are recommended for resolving contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Cross-validation : Compare NMR-derived bond lengths/angles with X-ray data. Discrepancies >0.05 Å suggest dynamic effects (e.g., tautomerism in solution) .
  • Variable-temperature studies : Conduct NMR at 25–100°C to detect temperature-dependent conformational changes .
  • Supplementary techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies (1700–1750 cm⁻¹) .

Advanced: How can high-throughput crystallography expedite polymorph screening for this compound?

Answer:

  • Automated pipelines : Combine SHELXC/D/E with robotics for rapid data collection. Screen 100+ solvent combinations (e.g., EtOH, acetone, DMF) to isolate polymorphs .
  • Thermal analysis : DSC/TGA identify stable polymorphs (melting points >250°C suggest high lattice energy) .
  • Machine learning : Train models on existing crystallographic data (CSD entries) to predict likely solvent-polymorph relationships .

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